

Tosedostat with carboplatin and paclitaxel

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Compound Focus: Tosedostat

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Tosedostat: Mechanism and Evidence

The table below summarizes key experimental data on **Tosedostat** from a study investigating its role in overcoming platinum resistance.

Aspect	Details
Studied Combination	Tosedostat + Cisplatin (not carboplatin) [1]
Cancer Model	Bladder cancer (in vitro and in vivo) [1]
Molecular Target	NPEPPS (Puromycin-sensitive aminopeptidase) [1]
Proposed Mechanism	NPEPPS inhibition increases intracellular cisplatin concentration, overcoming a key resistance mechanism [1]

| **Key Experimental Findings** | - NPEPPS depletion sensitized resistant cells to cisplatin.

- NPEPPS overexpression conferred resistance in sensitive cells.
- Tosedostat** (NPEPPS inhibitor) phenocopied genetic depletion, increasing cisplatin sensitivity in vitro and in vivo [1] |

Carboplatin and Paclitaxel in Melanoma

The combination of carboplatin and paclitaxel (CP) has been evaluated as a chemotherapy option for metastatic melanoma, with the following profile:

- **Clinical Use:** Primarily as a **second-line therapy** after failure of first-line treatments like dacarbazine (DTIC) or temozolomide (TMZ) [2].
- **Efficacy Data:** In a study of 31 patients, most of whom had failed prior DTIC/TMZ therapy, the CP combination resulted in an objective partial response rate of **26%** and stable disease in **19%** of patients (clinical benefit rate of 45%). The median overall survival was **7.8 months** [2].
- **Combination with Anti-angiogenic Therapy:** Preclinical research on melanoma cell lines (A375) and mouse models has shown that adding an anti-angiogenic agent (Endostar) to the CP regimen can significantly reduce cell viability, induce higher rates of apoptosis, suppress tumor growth, and prolong survival compared to CP alone [3].

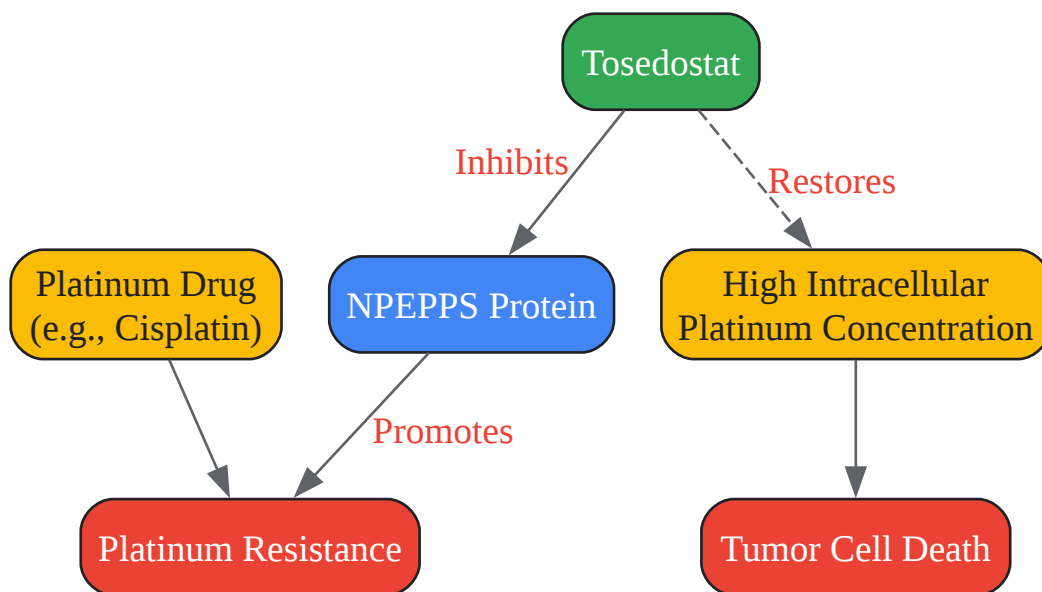
Experimental Workflow for Tosedostat Studies

The foundational research on **Tosedostat**'s ability to reverse cisplatin resistance involved a multi-step methodology that could serve as a template for future investigations [1]:

- **Identification of Resistance Driver:** A **whole-genome CRISPR screen** was performed on a panel of cisplatin-responsive and -resistant human bladder cancer cell lines to identify genes driving resistance.
- **Multi-omics Profiling:** Resistant and sensitive cells underwent **RNA sequencing**, **whole-exome sequencing**, and **mass spectrometric proteomics** to identify stable molecular changes associated with resistance.
- **Validation of NPEPPS Role:**
 - **Genetic Manipulation:** NPEPPS was depleted in resistant cells (sensitizing them) and overexpressed in sensitive cells (conferring resistance).
 - **In Vivo Models:** NPEPPS depletion was shown to sensitize resistant bladder cancer cells to cisplatin in mouse xenograft models.
- **Pharmacological Inhibition:** The effect of genetic NPEPPS depletion was phenocopied using the small molecule inhibitor **Tosedostat**.
- **Translation to Patient-Derived Models:** The findings were validated in **Patient-Derived Organoids (PDOs)** generated from bladder cancer samples taken before and after cisplatin-based treatment.

Signaling Pathway and Drug Mechanism

The diagram below illustrates the mechanism by which **Tosedostat** is proposed to overcome platinum resistance, based on the study findings.



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Research Implications and Future Directions

The current evidence suggests that while **Tosedostat** shows a promising mechanistic role in reversing **cisplatin** resistance, its potential synergy with **carboplatin** and **paclitaxel** remains an open question.

For your research, the most relevant path forward would be to design experiments that directly test this triple combination. The established clinical profile of carboplatin-paclitaxel in melanoma provides a benchmark, and the experimental workflow used for **Tosedostat**-cisplatin studies offers a robust methodological blueprint [1] [2].

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References

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